2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6F4O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique properties due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical characteristics.
Mechanism of Action
Target of Action
It’s structurally similar to 2,2,2-trifluoroethanol, which is known to competitively inhibit alcohol dehydrogenase .
Mode of Action
Based on its structural similarity to 2,2,2-trifluoroethanol, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
2,2,2-trifluoroethanol, a structurally similar compound, is known to be involved in the oxidation of sulfur compounds using hydrogen peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with trifluoroethanol in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but lacks the fluorophenyl group.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUXYXOBKWMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631335 | |
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124004-74-6 | |
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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